1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a chemical compound with the molecular formula C7H12N4OS. It is also known by various synonyms, including 4-amino-3-methylsulfanyl-6-propan-2-yl-1,2,4-triazin-5-one and BAY-88410 . This compound belongs to the class of triazine derivatives.
The molecular structure of this compound consists of a triazine ring with an amino group (NH2) and a methylthio group (CH3S) attached. The isopropyl group (C3H7) is also present, contributing to its overall configuration. The compound’s IUPAC name is 4-amino-3-methylsulfanyl-6-propan-2-yl-1,2,4-triazin-5-one .
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound belonging to the triazine family. This compound features a unique structure characterized by a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position. It is recognized for its potential applications in agriculture as a herbicide, similar to related compounds such as metribuzin, which is known for its environmental persistence and herbicidal properties . The compound's chemical structure is denoted by the formula and has a molecular weight of approximately 172.21 g/mol .
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is classified as a triazine derivative and is part of the broader category of heterocyclic compounds. Its classification is significant due to its biological activity and potential applications in agricultural chemistry.
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- typically involves several key steps:
The reaction conditions can vary but generally require careful monitoring of temperature and pressure to ensure successful cyclization. Advanced purification methods are also employed to isolate the final product in high purity.
The molecular structure of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be represented as follows:
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- participates in several significant chemical reactions:
The products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones while substitution reactions can introduce various functional groups into the triazine ring.
The mechanism of action for 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- primarily relates to its herbicidal activity:
Studies have demonstrated that similar triazine compounds exhibit significant herbicidal activity through competitive inhibition of target enzymes .
Physical properties such as melting point and boiling point can vary based on purity and specific synthesis methods used .
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- has notable applications in scientific research:
Triazine-based heterocycles represent a privileged scaffold in medicinal chemistry due to their exceptional versatility in interacting with biological targets. The 1,2,4-triazine nucleus, characterized by a six-membered ring containing three nitrogen atoms at positions 1, 2, and 4, exhibits unique electronic distribution and hydrogen-bonding capabilities that facilitate binding to diverse enzyme families and receptors [1]. This molecular framework serves as a bioisostere for pyrimidine and pyridine rings, enabling the mimicry of nucleotide bases in biological systems. The scaffold’s significance is evidenced by its presence in compounds spanning therapeutic areas including oncology, neurology, and infectious diseases. Specific derivatives demonstrate targeted inhibition of kinases, neurotransmitter receptors, and microbial enzymes, validating their utility in rational drug design [1] [4].
Table 1: Therapeutic Applications of Triazine-Based Compounds | Therapeutic Area | Biological Target | Reported Activity | Structural Feature |
---|---|---|---|---|
Oncology | Various kinases | Antiproliferative | 1,3,5-Triazine derivatives | |
Neurodegeneration | AChE | Inhibition (IC₅₀ 0.8-15 µM) | Amino-substituted 1,3,5-triazine | |
Parkinson’s disease | Adenosine A₂A receptor | Antagonism (pKi up to 8.85) | 5,6-Diphenyl-1,2,4-triazine | |
Antimycobacterial | Mycobacterium tuberculosis | Growth inhibition | 3-(Pyridin-2-yl)-4H-1,2,4-triazin-5-one |
The structural plasticity of the triazine core permits extensive functionalization at multiple positions (C3, C5, C6, and ring nitrogens), enabling precise optimization of pharmacological properties. This adaptability facilitates the tuning of lipophilicity, electronic distribution, and three-dimensional conformation—critical parameters for target engagement and drug-likeness [1] [4]. Particularly in central nervous system (CNS) targeting, triazine derivatives demonstrate favorable blood-brain barrier permeability, as exemplified by adenosine A₂A receptor antagonists for Parkinson’s disease therapy [2].
The investigation of 1,2,4-triazin-5(4H)-one derivatives has progressed through distinct evolutionary phases since their initial synthesis. Early research (1970s-1990s) primarily explored simple alkyl/aryl-substituted derivatives, focusing on their herbicidal properties exemplified by metribuzin (4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) [5]. This period established fundamental structure-activity relationships (SAR) but offered limited biomedical insights. A significant paradigm shift occurred in the 2000s with the recognition of their pharmacophoric potential against infectious targets. Seminal work by Farmaco (2000) first reported antimycobacterial activity for 3-(pyridin-2-yl)-4H-1,2,4-triazin-5-one derivatives against Mycobacterium tuberculosis, demonstrating that strategic aryl substitutions could enhance potency [7].
Table 2: Evolution of 1,2,4-Triazin-5(4H)-one Research Focus | Time Period | Primary Research Focus | Key Advancements | Representative Derivatives |
---|---|---|---|---|
1970s-1990s | Agrochemical applications | Herbicidal mechanism discovery | Metribuzin (6-methyl-3-methylthio) | |
2000-2010 | Antimicrobial development | Antimycobacterial activity | 3-(Pyridin-2-yl) derivatives | |
2010-Present | CNS receptor modulation | Structure-based drug design | 5,6-Diphenyltriazine amines |
The most transformative advancement emerged through structure-based drug design (SBDD) approaches in the 2010s. Researchers leveraged crystallographic insights from adenosine A₂A receptor complexes to rationally design 5,6-diphenyl-1,2,4-triazine-3-amine derivatives. X-ray co-crystallization studies (e.g., compounds 4e and 4g bound to A₂A-StaR stabilized receptor) revealed deep penetration into the orthosteric binding cavity, with the triazine core mimicking adenine’s interactions with Asn253⁶·⁵⁵ while pendant aryl rings occupied hydrophobic subpockets [2]. This atomic-level understanding enabled precision engineering of substituents to optimize affinity (achieving pKi > 8.5) and adenosine A₁/A₂A selectivity—critical for Parkinson’s disease therapeutics like preladenant analogs [2].
The bioactivity profile of 1,2,4-triazin-5(4H)-one derivatives exhibits extraordinary sensitivity to substituent patterns, enabling tailored pharmacological effects through rational structural modifications. Position C3 (methylthio group in the prototype compound) serves as a crucial modulatory site; replacing methylthio with halogen atoms or electron-withdrawing groups substantially alters electronic properties and receptor affinity. For adenosine A₂A antagonists, introducing a hydroxyl group para to ring A (compound 4e: X=C, R¹=Cl, R²=OH) boosted pKi to 8.85 by forming a hydrogen bond with His278⁷·⁴³—validated through Biophysical Mapping (BPM) and crystallography [2] [5].
Table 3: Impact of C3 and C6 Substituents on Adenosine A₂A Receptor Binding Affinity | Compound | C3 Substituent | C6 Substituent | A₂A pKi | Ligand Efficiency |
---|---|---|---|---|---|
4a | H | H | 6.93 | 0.50 | |
4b | Cl | H | 7.29 | 0.50 | |
4c | 3,5-diCl | H | 8.40 | 0.55 | |
4e | Cl + OH | H | 8.85 | 0.57 | |
4k | Me + CF₃ | H | 8.46 | 0.48 |
The exocyclic amino group at N4 provides another critical vector for bioactivity modulation. While maintaining hydrogen-bond donor capacity, this position tolerates acyl or aryl substitutions that enhance target selectivity or pharmacokinetic properties. Molecular hybridization strategies linking triazinones to bioactive pharmacophores (e.g., pyridine, quinoline) demonstrate synergistic effects—antimycobacterial derivatives incorporating pyridin-2-yl at C3 exhibited enhanced activity against M. tuberculosis [5] [7]. Additionally, the methyl group at C6 (as in 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one) balances lipophilicity for membrane penetration while avoiding excessive hydrophobicity. Replacing this methyl with phenyl (creating 5,6-diphenyl analogs) significantly expanded the compound’s interaction surface in GPCR binding pockets, enabling high-affinity receptor antagonism [2] [5].
The methylthio group (-SCH₃) at C3 deserves particular attention due to its multifaceted chemical and biological roles. This moderately lipophilic moiety:
Table 4: Chemical Reactivity of Key Functional Groups in 4-amino-6-methyl-3-(methylthio)-1,2,4-triazin-5(4H)-one | Position | Functional Group | Reactivity Profile | Biological Significance |
---|---|---|---|---|
C3 | Methylthio (-SCH₃) | Susceptible to oxidation/displacement | Hydrogen-bond acceptor; metabolic site | |
N4 | Amino (-NH₂) | Acylation, Schiff base formation | Hydrogen-bond donor; essential for AChE inhibition | |
C5 | Carbonyl (C=O) | Hydrogen-bond acceptor | Key interaction with receptor polar residues | |
C6 | Methyl (-CH₃) | Oxidation to carboxylic acid | Modulates lipophilicity and steric bulk |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1